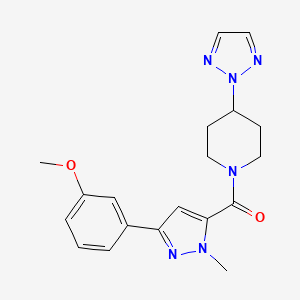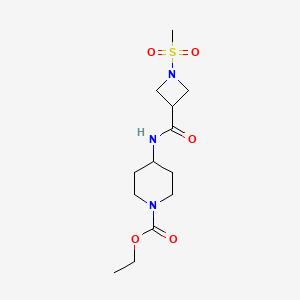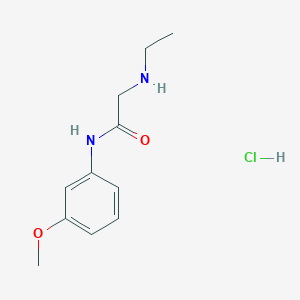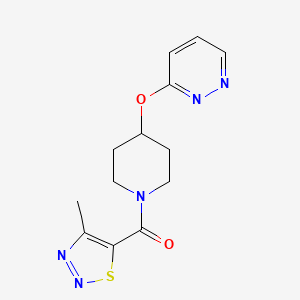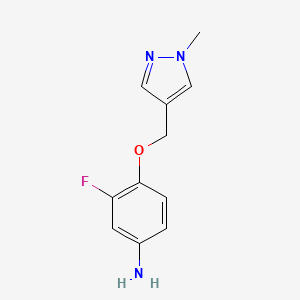
3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline” is a chemical compound that has been mentioned in the context of structure-based drug design . It has been associated with the development of high-affinity irreversible inhibitors targeting oncogenic EGFR mutants .
Synthesis Analysis
The synthesis of compounds similar to “3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline” involves complex chemical reactions . For instance, imidazole, a five-membered heterocyclic moiety, is often used as a core structure in the development of new drugs . The synthesis of these compounds often involves reactions with various reagents and catalysts .Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline” can be analyzed using various techniques. For example, the structure of a similar compound was determined using X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline” can be complex and varied. For instance, the compound may participate in various chemical reactions, including those involving other heterocyclic compounds .Aplicaciones Científicas De Investigación
Reductive Amination
This compound can be used in the process of reductive amination . In a study, a direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was carried out with 3-chloro-4-flouroaniline using NaBH4/I2 as a reducing agent . This method is one of the most useful for the synthesis of secondary and tertiary amines .
Synthesis of Novel Amides
The compound can be used in the synthesis of novel amides . In a study, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized . These amide compounds are traditional fungicides and their common target is the mitochondrial respiratory chain enzyme complex II .
Antifungal Activity
The compound can be used in the development of antifungal agents . In a study, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which include this compound, displayed moderate to excellent antifungal activities .
Antibacterial Activity
The compound can be used in the development of antibacterial agents . In a study, a compound exhibited potent antibacterial activity with a minimum inhibitory concentration value against Enterobacter aerogenes and Bacillus subtilis .
Antileishmanial Activity
The compound can be used in the development of antileishmanial agents . In a study, a compound showed potent in vitro antipromastigote activity .
Antimalarial Activity
The compound can be used in the development of antimalarial agents . In a study, a compound showed potent in vitro antipromastigote activity, which could be beneficial in the development of antimalarial drugs .
Molecular Docking Studies
The compound can be used in molecular docking studies . In a study, in silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds as potential antimicrobial agents were carried out .
Synthesis of Heteroaryl Amines
The compound can be used in the synthesis of heteroaryl amines . In a study, a synthesis of 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline is reported from 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-chloro-4-fluoroaniline via direct reductive amination .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various biological targets
Mode of Action
The exact mode of action of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is currently unknown. It is synthesized via direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline . The compound’s interaction with its targets and the resulting changes would depend on the specific biological targets it interacts with.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways
Result of Action
Similar compounds have been reported to have various biological activities
Propiedades
IUPAC Name |
3-fluoro-4-[(1-methylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(13)4-10(11)12/h2-6H,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOGLMBNECXWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline | |
CAS RN |
1006960-98-0 |
Source


|
| Record name | 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


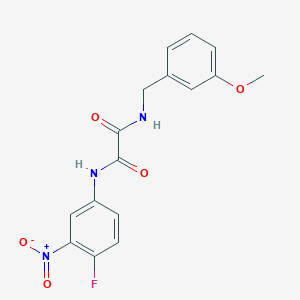

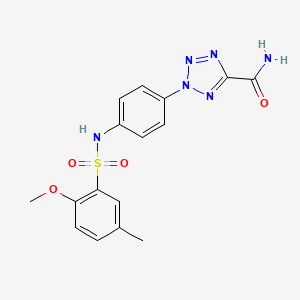
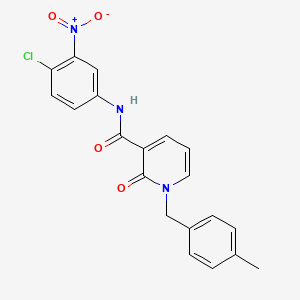
![1-[4-(Difluoromethoxy)phenyl]-1-(hydroxyimino)ethane](/img/structure/B2764238.png)

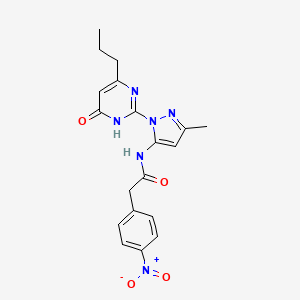
![2,5-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-3-carboxamide](/img/structure/B2764243.png)
![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)
